3',5,5'-Trichlorosalicylanilide
Overview
Description
3',5,5'-Trichlorosalicylanilide is an organic compound with a molecular formula of C13H8Cl3NO2. This compound is characterized by the presence of three chlorine atoms, a hydroxyl group, and an amide group attached to a benzene ring. It is primarily used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3',5,5'-Trichlorosalicylanilide typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Chlorination: The amino group is chlorinated using thionyl chloride to form the corresponding chloro derivative.
Amidation: The final step involves the reaction of the chlorinated derivative with 3,5-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch processes using similar reaction conditions as described above. The reactions are carried out in stainless steel reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3',5,5'-Trichlorosalicylanilide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5-chloro-N-(3,5-dichlorophenyl)-2-oxobenzamide.
Reduction: Formation of 5-chloro-N-(3,5-dichlorophenyl)-2-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3',5,5'-Trichlorosalicylanilide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3',5,5'-Trichlorosalicylanilide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and proliferation. Additionally, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide
- 5-chloro-N-(3,5-dichlorophenyl)-2-nitrobenzamide
- 5-chloro-N-(3,5-dichlorophenyl)pentanamide
Uniqueness
3',5,5'-Trichlorosalicylanilide is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to its methoxy and nitro analogs. The hydroxyl group enhances its solubility in aqueous media and may contribute to its biological activity by facilitating interactions with target enzymes and receptors.
Properties
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO2/c14-7-1-2-12(18)11(6-7)13(19)17-10-4-8(15)3-9(16)5-10/h1-6,18H,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIIZNKTKISOBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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